Adenylyl Cyclase Isoform Selectivity: AC8 vs. AC1 Inhibition Ratio Distinguishes Target Compound from Pan-AC Inhibitors
The target compound demonstrates differential inhibition across human adenylyl cyclase isoforms. Against AC8 (expressed in HEK293 cells), it exhibits an IC₅₀ of 29,000 nM (29 µM), whereas against AC1 under identical cell-based assay conditions the IC₅₀ is 5,000 nM (5 µM) [1][2]. This yields an AC1/AC8 selectivity ratio of approximately 5.8-fold, a level of isoform discrimination not observed with the pan-AC inhibitor SQ 22536, which inhibits multiple AC isoforms non-selectively (IC₅₀ ≈ 20 µM in rat brain preparations) . The data are derived from the same screening campaign (ChEMBL/BindingDB curated dataset), ensuring internal consistency of assay conditions across isoforms.
| Evidence Dimension | Adenylyl cyclase isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | AC1 IC₅₀ = 5,000 nM; AC8 IC₅₀ = 29,000 nM |
| Comparator Or Baseline | SQ 22536 (pan-AC inhibitor): IC₅₀ ≈ 20,000 nM across isoforms (rat brain); target compound AC1/AC8 ratio = 5.8 |
| Quantified Difference | Target compound is ~4-fold more potent against AC1 than SQ 22536; ~5.8-fold selective for AC1 over AC8 |
| Conditions | Human AC1 and AC8 expressed in HEK293 cells; A23187-stimulated cAMP accumulation assay; preincubation 30 min (AC1) or not specified (AC8); data from ChEMBL/BindingDB curated set |
Why This Matters
For researchers studying cAMP-compartmentalized signaling, this isoform bias enables attribution of functional effects to specific AC subtypes, which is not achievable with non-selective pan-AC inhibitors.
- [1] BindingDB. Entry BDBM50521094 (CHEMBL4574197): AC8 IC₅₀ = 29,000 nM. 2021. View Source
- [2] BindingDB. Entry BDBM50521094 (CHEMBL4574197): AC1 IC₅₀ = 5,000 nM. 2021. View Source
